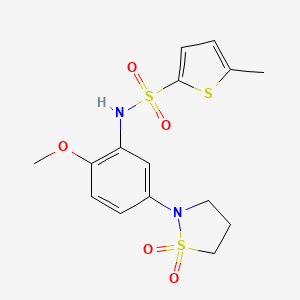

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-5-methylthiophene-2-sulfonamide

Descripción

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-5-methylthiophene-2-sulfonamide is a sulfonamide derivative characterized by a methoxyphenyl core substituted with a 1,1-dioxidoisothiazolidin-2-yl group at the 5-position and a 5-methylthiophene-2-sulfonamide moiety at the para position. Sulfonamides are renowned for their diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties .

Propiedades

IUPAC Name |

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-5-methylthiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O5S3/c1-11-4-7-15(23-11)25(20,21)16-13-10-12(5-6-14(13)22-2)17-8-3-9-24(17,18)19/h4-7,10,16H,3,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIUDHYVHXPWEEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)S(=O)(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O5S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Comparison with Structural Analogues

Structural Analogues with Halogen Substituents

N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide () shares the methoxyphenyl-sulfonamide backbone but substitutes the isothiazolidine and methylthiophene groups with a chlorine atom. This compound exhibits herbicidal, anti-malarial, and anti-convulsant activities, likely due to the electron-withdrawing chloro group enhancing binding to target enzymes . In contrast, the dioxidoisothiazolidinyl group in the target compound may confer improved solubility or altered steric effects, though direct comparative data are unavailable.

Table 1: Comparison of Halogen-Substituted Analogues

Analogues with Heterocyclic Moieties

N-[5-(Ethylsulfonyl)-2-methoxyphenyl]-1,3-oxazol-2-amine derivatives () feature oxazole rings instead of the isothiazolidine dioxide. These compounds are structurally validated via HNMR and MS, with benzamide or nitrile substituents on the aryl ring . The oxazole’s planar structure may facilitate π-π stacking in enzyme binding, whereas the isothiazolidine’s saturated ring in the target compound could enhance conformational flexibility.

N-(5-(1H-Indol-2-yl)-2-methoxyphenyl)sulfamoyl carbamate () incorporates an indole ring, which is bulkier and more lipophilic than the target’s methylthiophene group. Such differences may influence pharmacokinetic properties like membrane permeability .

Table 2: Heterocyclic Analogues

Ethylsulfonyl vs. Methylthiophene-Sulfonamide Groups

N-(5-(Ethylsulfonyl)-2-methoxyphenyl)formamide () and N-[5-(ethylsulfonyl)-2-methoxyphenyl]imidazole derivatives () highlight the prevalence of ethylsulfonyl groups in related compounds. The ethylsulfonyl moiety increases molecular weight and hydrophobicity compared to the target’s methylthiophene-sulfonamide, which may reduce aqueous solubility but improve target affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.